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Introduction

Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid, commonly known as PPADS, is a
cornerstone pharmacological tool in the field of purinergic signaling.[1] It is widely recognized
as a non-selective antagonist of P2X receptors, a family of ligand-gated ion channels activated
by extracellular adenosine triphosphate (ATP).[1][2] The ability of PPADS to block these
receptors has made it an invaluable agent for elucidating the diverse physiological and
pathophysiological roles of P2X-mediated signaling. This technical guide provides a
comprehensive overview of the chemical structure, physicochemical properties, and
pharmacological activity of PPADS, complete with detailed experimental protocols and a
visualization of its place in cellular signaling.

Chemical Structure and Physicochemical Properties

PPADS is a synthetic compound characterized by a pyridoxal phosphate core linked to an
azophenyl disulfonic acid moiety.[2] The most commonly used form in research is the
tetrasodium salt.[2]

Chemical Structure of PPADS

¢ I[UPAC Name: 4-[(E)-{4-formyl-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]pyridin-2-
yl}diazenyl]lbenzene-1,3-disulfonic acid[3]
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e Molecular Formula (Acid Form): C14H1aN3012PS2[1][3]

e Molecular Formula (Tetrasodium Salt): C1aH1oN3NasO12PS2[2][4]
e Molecular Weight (Acid Form): 511.37 g/mol [3]

e Molecular Weight (Tetrasodium Salt): 599.30 g/mol [4]

e CAS Number (Acid Form): 149017-66-3[3]

e CAS Number (Tetrasodium Salt): 192575-19-2[3][4]

The structural features of PPADS, particularly the negatively charged sulfonate and phosphate
groups, are crucial for its interaction with positively charged residues within the ATP-binding
pocket of P2X receptors.

Quantitative Data Summary

The following table summarizes key quantitative data for PPADS, providing a quick reference
for its physical and pharmacological properties.
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Property Value Source(s)
Molecular Formula (Acid) C14H14N3012PS2 [11[3]
Molecular Weight (Acid) 511.4 g/mol [1]
Molecular Formula

) C14H10N3Nas012PS2 [2][4]
(Tetrasodium Salt)
Molecular Weight (Tetrasodium

599.3 g/mol [2]

Salt)
Appearance Orange solid [2][3]
Solubility in Water

_ Up to 100 mM [2][3]
(Tetrasodium Salt)
Amax 363, 482 nm [2]
ICso0 at P2X1 Receptors 68 nM [2][5]
ICso0 at P2X2 Receptors 1-2.6uM [2]
ICs0 at P2X3 Receptors 214 nM [2][5]
ICso0 at P2Xs Receptors 1-2.6uM [6]

Mechanism of Action and Signaling Pathway

PPADS functions as a non-selective antagonist of P2X receptors. Upon activation by
extracellular ATP, these receptors, which are ligand-gated ion channels, open to allow the influx
of cations such as Na* and Caz?*.[3] This ion flux leads to membrane depolarization and a
cascade of downstream cellular events. PPADS inhibits this process by binding to the P2X
receptor, though not in a simple competitive manner with ATP. Evidence suggests that PPADS
may act at an allosteric site, sterically hindering ATP from accessing its binding pocket and
thereby preventing receptor activation.[1]

The following diagram illustrates the P2X receptor signaling pathway and the inhibitory action
of PPADS.
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Caption: P2X receptor signaling pathway and the inhibitory effect of PPADS.

© 2025 BenchChem. All rights reserved. 4/11 Tech Support


https://www.benchchem.com/product/b1139075?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139075?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

To characterize the inhibitory activity of PPADS on P2X receptors, two primary experimental
methodologies are employed: electrophysiology (patch-clamp) and calcium imaging assays.

Electrophysiology (Patch-Clamp) Assay for ICso
Determination

This method directly measures the ion flow through P2X receptor channels, offering a high-
resolution assessment of antagonist activity.

1. Materials:

o Cells expressing the P2X receptor of interest (e.g., HEK293 cells)
o Patch-clamp rig (amplifier, micromanipulator, microscope)

» Borosilicate glass capillaries for pipette fabrication

o Extracellular (bath) solution (e.g., containing in mM: 147 NaCl, 2 KCl, 2 CaClz, 1 MgClz, 10
HEPES, 13 glucose; pH adjusted to 7.4)

e Intracellular (pipette) solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-
ATP; pH adjusted to 7.2)

o P2X receptor agonist (e.g., ATP or a,3-methylene ATP)

o PPADS stock solution

2. Methodology:

o Cell Preparation: Culture cells expressing the target P2X receptor on glass coverslips.

» Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MQ when filled
with intracellular solution.

» Whole-Cell Configuration: Obtain a gigaseal between the patch pipette and the cell
membrane. Apply a brief pulse of suction to rupture the membrane and achieve the whole-
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cell configuration.

» Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

» Agonist Application: Perfuse the cell with the extracellular solution containing a known
concentration of the P2X agonist to elicit an inward current.

» Antagonist Application: After the agonist-induced current stabilizes, co-perfuse the cell with
the agonist and a specific concentration of PPADS. Alternatively, pre-incubate the cell with
PPADS for a set duration before agonist application.

o Data Recording: Record the current responses before, during, and after the application of
PPADS.

e Data Analysis:

o Measure the peak amplitude of the agonist-induced current in the absence and presence
of various concentrations of PPADS.

o Calculate the percentage of inhibition for each PPADS concentration.

o Plot the percentage inhibition against the logarithm of the PPADS concentration and fit the
data with a sigmoidal dose-response curve to determine the ICso value.[2]

Calcium Imaging Assay for ICso Determination

This high-throughput method measures the influx of calcium through P2X receptors upon
activation.

1. Materials:

Cells stably expressing the P2X receptor of interest

96-well or 384-well black-walled, clear-bottom microplates

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

Pluronic F-127
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Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
P2X receptor agonist (e.g., ATP)
PPADS stock solution
Fluorescent plate reader with an injection system
. Methodology:
Cell Plating: Seed cells into the microplate wells and allow them to adhere overnight.
Dye Loading:
o Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.
o Remove the culture medium from the cells and add the dye loading buffer.
o Incubate the plate for 30-60 minutes at 37°C, protected from light.[7]
Cell Washing: Gently wash the cells twice with HBSS to remove extracellular dye.[4]
Antagonist Incubation:
o Prepare serial dilutions of PPADS in HBSS.

o Add the PPADS solutions to the appropriate wells and incubate for 15-30 minutes at room
temperature.[4] Include a vehicle control.

Agonist Stimulation and Data Acquisition:
o Place the microplate in the fluorescent plate reader.
o Establish a baseline fluorescence reading for each well.

o Add a pre-determined concentration of the P2X agonist to all wells simultaneously using
an automated dispenser.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/pdf/Overcoming_limitations_of_PPADS_in_clinical_research_translation.pdf
https://www.benchchem.com/pdf/PPADS_A_Comparative_Guide_to_its_Validation_as_a_Selective_P2X1_Receptor_Antagonist.pdf
https://www.benchchem.com/pdf/PPADS_A_Comparative_Guide_to_its_Validation_as_a_Selective_P2X1_Receptor_Antagonist.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139075?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Immediately begin kinetic measurement of fluorescence intensity for a defined period
(e.g., 1-5 minutes).[4]

o Data Analysis:
o The increase in fluorescence intensity corresponds to the influx of calcium.

o Calculate the percentage of inhibition for each PPADS concentration relative to the control
(agonist only) response.[4]

o Plot the percentage of inhibition against the antagonist concentration and fit the data to a
four-parameter logistic equation to determine the 1Cso value.[4]

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing a P2X
receptor antagonist like PPADS.
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Caption: A typical experimental workflow for validating a P2X receptor antagonist.

Conclusion

PPADS remains a pivotal pharmacological agent for the investigation of P2X receptor function.
Its well-defined chemical structure, characterized physicochemical properties, and established
mechanism of action make it a reliable tool for both in vitro and in vivo studies. This technical
guide provides the essential information and protocols to facilitate its effective and appropriate
use in research and drug development endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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